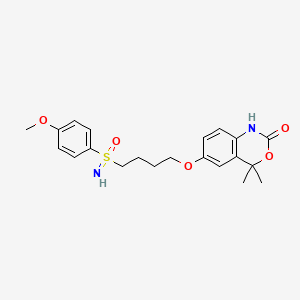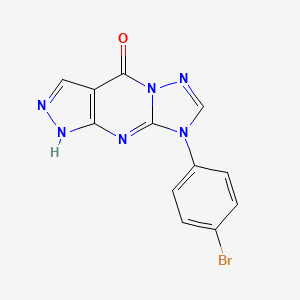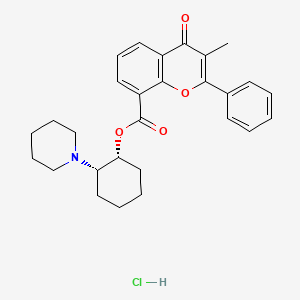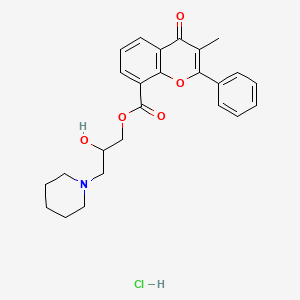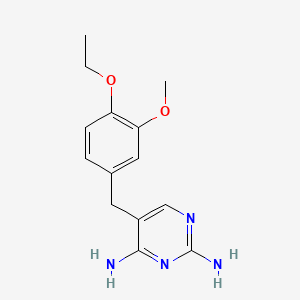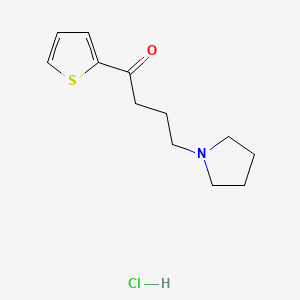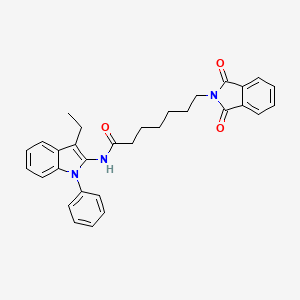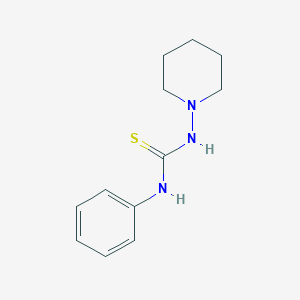
1-Phenyl-3-piperidin-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-piperidin-1-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-3-piperidin-1-ylthiourea can be synthesized through the reaction of 1-aminopiperidine with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C5H10NH2→C6H5NHC(S)NHC5H10
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-piperidin-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-piperidin-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-piperidin-1-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-piperidin-1-ylurea: Similar structure but with a urea moiety instead of thiourea.
1-Phenyl-3-pyrrolidin-1-ylthiourea: Contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-3-morpholin-1-ylthiourea: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-piperidin-1-ylthiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
5446-55-9 |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
1-phenyl-3-piperidin-1-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16) |
Clé InChI |
POEJBXKAZYKWFI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


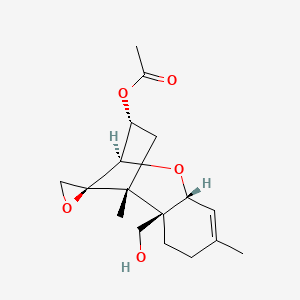

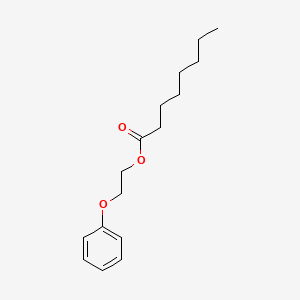


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
